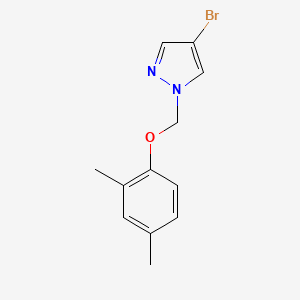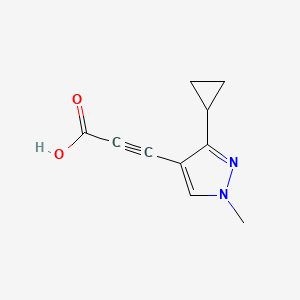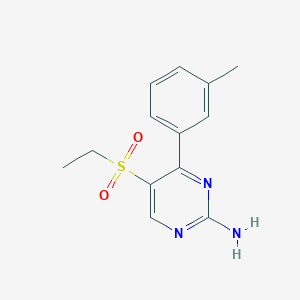
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(m-tolyl)pyrimidin-2-amine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5-(m-Tolyl)pyrimidin-2-amine: Lacks the ethylsulfonyl group, which may result in different chemical properties and biological activities.
4-(m-Tolyl)pyrimidin-2-amine: Similar structure but without the ethylsulfonyl substitution, leading to different reactivity and applications.
Uniqueness
The presence of the ethylsulfonyl group in 5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
属性
分子式 |
C13H15N3O2S |
|---|---|
分子量 |
277.34 g/mol |
IUPAC 名称 |
5-ethylsulfonyl-4-(3-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H15N3O2S/c1-3-19(17,18)11-8-15-13(14)16-12(11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H2,14,15,16) |
InChI 键 |
GOFPURISEFKTNP-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC=CC(=C2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


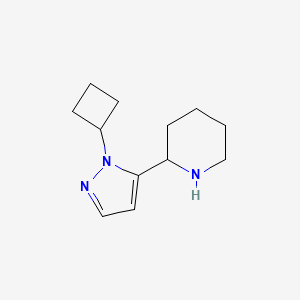
![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid](/img/structure/B11791907.png)
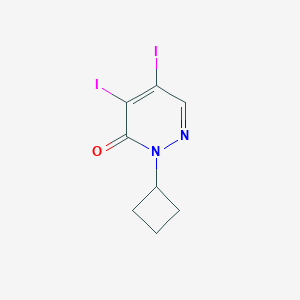
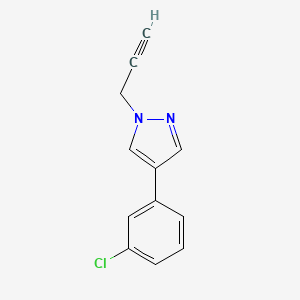


![2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole](/img/structure/B11791925.png)
